molecular formula C13H16FNO4S B12132554 N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B12132554
M. Wt: 301.34 g/mol
InChI Key: ZITRQXTWNABIBL-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of thiolactones and contains both a thiol group (sulfur) and a lactone ring. The compound’s systematic name reflects its chemical composition and functional groups.

Preparation Methods

2.1 Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are two common methods:

  • Thiolactone Formation via Cyclization

    • Starting material: 4-fluorophenol (4-FPhOH)
    • Reaction steps:

        Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.

        Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.

    • Overall reaction:

      4-FPhOH+SOCl₂Compound X\text{4-FPhOH} + \text{SOCl₂} \rightarrow \text{Compound X} 4-FPhOH+SOCl₂→Compound X

  • Thiolactone Formation via Amide Coupling

    • Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)
    • Reaction steps:

        Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).

        Coupling: The activated acid reacts with to form Compound X.

    • Overall reaction:

      4-FPhOAcOH+thiolacetic acidCompound X\text{4-FPhOAcOH} + \text{thiolacetic acid} \rightarrow \text{Compound X} 4-FPhOAcOH+thiolacetic acid→Compound X

2.2 Industrial Production

Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: Reduction of the lactone ring yields the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups.

    Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.

    Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.

    Polymer Chemistry: Thiolactones participate in polymerization reactions.

    Materials Science: Its unique structure contributes to novel materials.

Mechanism of Action

The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Compound X stands out due to its thiolactone moiety and fluorine substitution. Similar compounds include:

    Thiolactones: Other thiolactones with different substituents.

    Fluorinated Compounds: Those containing a fluorine atom in the aromatic ring.

Properties

Molecular Formula

C13H16FNO4S

Molecular Weight

301.34 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16)

InChI Key

ZITRQXTWNABIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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